molecular formula C19H20ClN3O5S B2444216 N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-62-4

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2444216
CAS No.: 868983-62-4
M. Wt: 437.9
InChI Key: JWQNNDOKCKNIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H20ClN3O5S and its molecular weight is 437.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Experimental and Theoretical Studies on Ephedrine Derivatives : A study focused on the sulfonation of N-Boc derivatives of 1,2-aminoalcohols leading to oxazolidinones, with a detailed analysis of the mechanisms involved, supported by experimental assays and theoretical calculations (Moncef et al., 2010).
  • Allylation of N-Acyliminium Ions : Research on the preparation of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones and their conversion into N-acyliminium ions, showing variable degrees of stereoselectivity (Marcantoni et al., 2002).

Biological Activities and Applications

  • Antimicrobial Activity of Oxazolidinone Derivatives : A study developed new amide/sulfonamide/thiourea derivatives of 1,3-oxazolidine-2-one, finding that some compounds exhibited significant antimicrobial activity, notably against Gram-positive bacteria (Karaman et al., 2018).
  • Safer Synthetic Methodologies for Sulfamides : Research introducing a safer and more convenient synthetic methodology for the preparation of sulfamides using N-substituted oxazolidin-2-one derivatives, exploring their transsulfamoylation reactivity (Borghese et al., 2006).

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c20-15-6-8-16(9-7-15)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQNNDOKCKNIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.